6beta,7beta

Descripción

The term "6beta,7beta" refers to the stereochemical configuration of hydroxyl or other substituents at positions 6 and 7 in cyclic organic compounds, particularly steroids, withanolides, and benzopyran derivatives. These configurations are critical in determining molecular interactions, bioavailability, and biological activity. For example, in withanolide glucosides isolated from Datura metel L., the 6beta,7beta diastereomers exhibit distinct pharmacological properties compared to their 6alpha or 7alpha counterparts . Similarly, in oxysterols like 7beta-hydroxycholesterol, the beta configuration at position 7 enhances its role as a biomarker for oxidative stress in lipoproteins . A notable example is the compound 2-(2-Hydroxyphenethyl)-5alpha,6beta,7beta,8alpha-tetrahydroxy-5,6,7,8-tetrahydro-4H-1-benzopyran-4-one (Compound X), where the 6beta,7beta configuration contributes to its inhibitory activity against Aurora kinase A, a target in pediatric neuroblastoma .

Propiedades

Fórmula molecular |

C24H32O4 |

|---|---|

Peso molecular |

384.5 g/mol |

Nombre IUPAC |

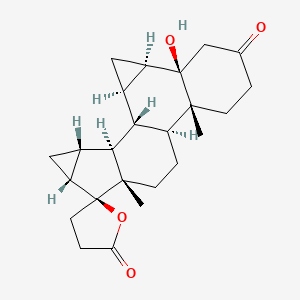

(1R,2R,4R,5R,10R,11S,14S,15S,16R,18R,19S)-5-hydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,5'-oxolane]-2',7-dione |

InChI |

InChI=1S/C24H32O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h13-17,19-20,27H,3-11H2,1-2H3/t13-,14-,15-,16+,17+,19+,20-,21+,22-,23+,24-/m0/s1 |

Clave InChI |

RQANBDIXNMIXPA-GVONDMAGSA-N |

SMILES isomérico |

C[C@]12CCC(=O)C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@H]6C[C@H]6[C@@]57CCC(=O)O7)C)O |

SMILES canónico |

CC12CCC(=O)CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6beta,7beta-Dihydroxykaurenoic acid can be achieved through various methods. One notable method involves the stereoselective synthesis using the Winstein cyclopropanation method . This method, however, requires allylic oxidation at the 7-position and involves expensive reagents and multiple reaction steps, resulting in a low overall yield .

Industrial Production Methods

Industrial production methods for 6beta,7beta-Dihydroxykaurenoic acid are not well-documented, likely due to the complexity and cost of the synthetic routes. Research is ongoing to develop more efficient and cost-effective methods for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

6beta,7beta-Dihydroxykaurenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions of 6beta,7beta-Dihydroxykaurenoic acid include oxidizing agents like ruthenium salts and reducing agents for hydrogenation . The reaction conditions often involve specific temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while reduction reactions can yield reduced forms of the compound .

Aplicaciones Científicas De Investigación

6beta,7beta-Dihydroxykaurenoic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 6beta,7beta-Dihydroxykaurenoic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, leading to its observed biological effects . For example, it can inhibit certain enzymes or receptors, thereby altering cellular processes and responses .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of 6beta,7beta-Configured Compounds and Analogs

Key Findings :

- Stereochemical Impact: In withanolides, the 6beta,7beta configuration (Compound 1) enhances cytotoxicity compared to 6beta,7alpha (Compound 2), suggesting stereochemistry influences membrane interaction or receptor binding .

- Functional Group Modifications : Introducing a 7-keto group and 6beta-ethyl group in 6beta-Ethyl-7-Keto-Obeticholic Acid improves metabolic stability and target specificity for Farnesoid X receptor (FXR) activation, a therapeutic strategy for cholestatic liver diseases .

- Oxysterol Relevance : 7beta-Hydroxycholesterol, a product of cholesterol oxidation, is 2.1-fold more abundant than its 7alpha isomer in oxidized LDL, linking its beta configuration to oxidative stress pathways .

Pharmacological and Toxicological Profiles

- Withanolides: 6beta,7beta-configured withanolides show higher anti-inflammatory activity in vitro (IC50 = 8.7 µM for TNF-α inhibition) compared to 6alpha,7beta analogs (IC50 = 12.3 µM) .

- Neuroblastoma Target : Compound X’s 6beta,7beta dihydroxy groups form hydrogen bonds with Aurora kinase A’s ATP-binding pocket, explaining its sub-micromolar inhibitory potency .

- Toxicity Considerations : 7beta-hydroxycholesterol at concentrations >10 µg/mL induces macrophage apoptosis, highlighting its dual role as a biomarker and cytotoxic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.